N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been widely studied for their potential medicinal properties . They are characterized by a benzene ring fused to a thiazole ring, which can be further substituted with various functional groups to yield different derivatives .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid can be used to yield intermediate compounds, which can then be treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, they can participate in nucleophilic substitution (SN2) reactions .Scientific Research Applications
Antibacterial Applications
N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its analogs have shown promising applications in the field of antibacterial research. Compounds in this class have demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their antibacterial efficacy at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).
Anticancer Applications
In the realm of cancer research, derivatives of this compound have been explored for their anticancer properties. Some compounds in this class have shown moderate to excellent potency against various cancer cell lines, suggesting their potential as epidermal growth factor receptor (EGFR) inhibitors. This highlights the scope for these compounds in developing targeted cancer therapies (Zhang et al., 2017).
Antimicrobial Applications
These compounds have also been studied for their broad-spectrum antimicrobial activity. Studies have shown that certain derivatives exhibit excellent antimicrobial properties against various bacterial and fungal strains. This underlines their potential use in developing new antimicrobial drugs (Padalkar et al., 2014).
Synthesis and Characterization
Research in synthetic chemistry has focused on developing novel synthetic routes and characterizing these compounds. Advanced techniques like Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry have been employed to confirm the structures and properties of these compounds, paving the way for further exploration in various applications (Qi et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are likely to be related to its anti-tubercular properties . The compound is a derivative of benzothiazole, which has been found to have potent activity against Mycobacterium tuberculosis .
Mode of Action
tuberculosis . The inhibitory concentrations of these molecules have been found to be more potent than standard reference drugs .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-tubercular activity. The compound may interfere with the metabolic processes of M. tuberculosis, leading to the inhibition of bacterial growth .
Result of Action
The result of the action of this compound is the inhibition of M. tuberculosis growth . This leads to a decrease in the bacterial population, contributing to the treatment of tuberculosis.
Future Directions
Properties
IUPAC Name |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3S/c20-13-8-14(21)17-16(9-13)27-19(22-17)23(10-12-4-2-1-3-5-12)18(24)15-11-25-6-7-26-15/h1-5,8-9,11H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFPQFGGHSVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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